Hif-in-33

Description

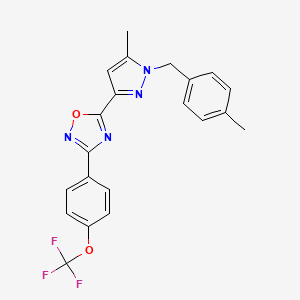

Structure

3D Structure

Properties

CAS No. |

1085450-53-8 |

|---|---|

Molecular Formula |

C21H17F3N4O2 |

Molecular Weight |

414.4 g/mol |

IUPAC Name |

5-[5-methyl-1-[(4-methylphenyl)methyl]pyrazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |

InChI |

InChI=1S/C21H17F3N4O2/c1-13-3-5-15(6-4-13)12-28-14(2)11-18(26-28)20-25-19(27-30-20)16-7-9-17(10-8-16)29-21(22,23)24/h3-11H,12H2,1-2H3 |

InChI Key |

RLJAULYAWNOCSN-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F)C |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

HIF-IN-33; HIF IN 33; HIFIN33; HIF Pathway Inhibitor 33; |

Origin of Product |

United States |

Physiological and Pathophysiological Involvement of Hypoxia Inducible Factors

HIFs in Cellular and Systemic Homeostasis

Hypoxia-Inducible Factors (HIFs) are crucial transcription factors that play a central role in maintaining cellular and systemic oxygen homeostasis. medcraveonline.comfrontiersin.org They mediate adaptive responses to low oxygen levels and influence key metabolic pathways and mitochondrial function. nih.govkashanu.ac.irnih.govnih.govmdpi.comnih.gov As a HIF pathway activator, Hif-in-33's effects are intrinsically linked to the modulation of these HIF-mediated processes.

Adaptive Responses to Hypoxic Stress

HIFs are considered master regulators of the cellular and systemic adaptive responses to hypoxia. nih.govmdpi.comuniupo.itrsc.org Under low oxygen conditions, HIF-α subunits (HIF-1α, HIF-2α, and HIF-3α) are stabilized, dimerize with HIF-β, and translocate to the nucleus to activate the transcription of hundreds of target genes containing hypoxia-response elements (HREs). nih.govmdpi.comrsc.org These genes are involved in processes that help cells and organisms survive under oxygen deprivation, including angiogenesis, erythropoiesis, and metabolic reprogramming. nih.govmdpi.comuniupo.itrsc.org

This compound, by inhibiting PHD2, stabilizes HIF-1α and induces the expression of HIF target genes such as vascular endothelial growth factor (Vegf) and Bcl-2/adenovirus E1B 19-kDa interacting protein 3 (Bnip3). uco.esnih.govnih.gov This activation of the HIF pathway by this compound mimics the cellular response to hypoxia, potentially enhancing adaptive mechanisms even in normoxic or mildly hypoxic conditions. uco.esnih.govcabidigitallibrary.org

Regulation of Energy Metabolism Pathways

HIFs significantly influence cellular energy metabolism, primarily by promoting a shift towards anaerobic glycolysis. nih.govkashanu.ac.irnih.govnih.govmdpi.comnih.gov This metabolic adaptation allows for ATP production with reduced oxygen consumption. HIF-1α, in particular, upregulates the expression of glucose transporters and glycolytic enzymes. nih.govkashanu.ac.irnih.govmdpi.com

The stabilization of HIF-1α by this compound is linked to the induction of glycolytic enzyme gene transcription. uco.esmdpi.comnih.gov This suggests that this compound can promote a metabolic shift towards glycolysis, which can be a beneficial adaptive mechanism, particularly in conditions where aerobic metabolism is impaired. uco.esnih.gov Additionally, derivatives of betulinic acid, the structural basis of this compound, have been shown to impact the PI3K/AKT signaling pathway, which is involved in regulating cell survival and metabolism. kashanu.ac.irphysiology.org

Mechanism of Hypoxia Inducible Factor Prolyl Hydroxylase Hif Phd Inhibition

Enzymatic Function of PHD Isoforms (PHD1, PHD2, PHD3)

Mammals possess three main isoforms of HIF-PHD: PHD1, PHD2, and PHD3, also known as EGLN2, EGLN1, and EGLN3, respectively. portlandpress.comahajournals.org These enzymes are members of the Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenase superfamily. sdbonline.orgplos.org Their enzymatic function involves the hydroxylation of specific proline residues within the oxygen-dependent degradation domains (ODDs) of HIF-alpha subunits. sdbonline.orgplos.orgrsc.org This hydroxylation requires oxygen (O2) as a co-substrate, along with 2-OG as a co-substrate and ferrous iron (Fe2+) and ascorbate (B8700270) as cofactors. frontiersin.orgmdpi.comfrontiersin.orgnih.gov

While all three PHD isoforms can hydroxylate HIF-alpha in vitro and suppress HIF-dependent transcription upon overexpression, they exhibit differences in tissue distribution, regulation, and relative contributions to HIF regulation. sdbonline.orgportlandpress.complos.org PHD2 is generally considered to have a dominant role in controlling HIF-1α levels in normoxia and is the most abundant mammalian isoform. sdbonline.orgplos.org PHD3 is also important for regulating HIF, particularly in hypoxia or upon re-oxygenation, and has been reported to have a stronger intrinsic hydroxylation capacity than PHD2. sdbonline.orgplos.org PHD1 expression is often described as oxygen-independent, unlike PHD2 and PHD3, which can be induced by hypoxia in a HIF-dependent manner. sdbonline.orgportlandpress.complos.org The isoforms also show differences in their subcellular localization; for instance, in pancreatic beta-cells, PHD1 is weakly cytosolic, PHD2 is primarily nuclear, and PHD3 is mainly cytosolic with some nuclear presence. nih.gov

Molecular Basis of Small Molecule HIF-PHD Inhibition

Small molecule inhibitors of HIF-PHDs, such as Hif-in-33, typically function by competing with 2-OG for binding to the catalytic site of the PHD enzymes. frontiersin.orgnih.gov These inhibitors often contain structural motifs that mimic the structure of 2-OG, allowing them to bind to the enzyme's active site which coordinates ferrous iron. frontiersin.orgnih.gov By occupying this site, they prevent the binding of 2-OG and thus inhibit the hydroxylation of HIF-alpha. frontiersin.org This competitive inhibition stabilizes HIF-alpha even in the presence of sufficient oxygen. frontiersin.org Crystallographic and NMR studies have provided insights into the specific binding modes of various clinical PHD inhibitors within the active site. nih.gov

Consequences of PHD Inhibition on HIF-α Stabilization and Transcriptional Activity

Inhibition of PHD activity, either by low oxygen conditions or by small molecule inhibitors, leads to the stabilization of HIF-alpha subunits. frontiersin.orgmdpi.com Without hydroxylation on key proline residues (P402 and P564 in human HIF-1α), the Von Hippel-Lindau (VHL) protein, which is part of an E3 ubiquitin ligase complex, cannot effectively bind to HIF-alpha. frontiersin.orgfrontiersin.orgmdpi.com This prevents the polyubiquitination and subsequent proteasomal degradation of HIF-alpha. frontiersin.orgfrontiersin.orgmdpi.com

Stabilized HIF-alpha then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-beta (also known as ARNT) subunit to form the active HIF transcription factor complex. frontiersin.orgfrontiersin.orgmdpi.com This heterodimer is then capable of binding to specific DNA sequences called hypoxia-response elements (HREs) located in the promoter regions of target genes. frontiersin.orgnih.gov The binding of the HIF complex to HREs, often with the recruitment of coactivators like CBP/p300, enhances the transcriptional activity of these genes. frontiersin.orgmdpi.comnih.govdovepress.com

Impact on Downstream HIF Target Gene Expression

The activation of the HIF transcription factor complex by stabilized HIF-alpha leads to the increased expression of a wide range of downstream target genes. frontiersin.orgmdpi.com These genes are involved in various cellular processes that facilitate adaptation to hypoxia and promote survival. frontiersin.orgmdpi.com The specific set of genes activated can depend on the HIF-alpha isoform stabilized (HIF-1α or HIF-2α) and the cellular context. mdpi.comdovepress.comnih.gov

Key downstream targets of HIF include genes involved in:

Angiogenesis: Such as Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR1), which promote the formation of new blood vessels to improve oxygen delivery. frontiersin.orgmdpi.comdovepress.commdpi.comdovepress.comnih.gov

Erythropoiesis: Including Erythropoietin (EPO), which stimulates red blood cell production, increasing oxygen-carrying capacity. rsc.orgmdpi.comnih.gov

Glucose Metabolism: Genes encoding glycolytic enzymes like GLUT-1, hexokinase (HK2), and lactate (B86563) dehydrogenase A (LDHA), which shift cellular energy production towards glycolysis, a less oxygen-dependent pathway. nih.govdovepress.commdpi.comnih.gov

Cell Survival and Proliferation: Including genes that regulate apoptosis and growth factors. mdpi.com

Extracellular Matrix Remodeling: Such as matrix metalloproteinases (MMPs). mdpi.comdovepress.com

The induction of these genes by stabilized HIF-alpha, resulting from PHD inhibition by compounds like this compound, orchestrates a coordinated cellular and physiological response aimed at counteracting the effects of low oxygen. frontiersin.orgfrontiersin.orgmdpi.com

Academic Research on Hif in 33 Hif Phd in 3

Characterization as a Potent HIF-PHD Inhibitor

Hif-in-33 is characterized in research as having potential inhibitory effects on HIF-prolyl hydroxylase domain (PHD) enzymes. jci.orgtargetmol.com HIF-PHD enzymes, including PHD1, PHD2, and PHD3, are key regulators of the HIF pathway. frontiersin.orgnih.govresearchgate.net Under normal oxygen conditions (normoxia), these enzymes hydroxylate specific proline residues on the HIF-alpha subunit, marking it for proteasomal degradation. frontiersin.orgresearchgate.net Inhibition of PHDs stabilizes HIF-alpha, allowing it to translocate to the nucleus, dimerize with HIF-beta, and activate the transcription of hypoxia-responsive genes. frontiersin.org This mechanism is central to the cellular adaptation to low oxygen environments. frontiersin.orgnih.gov While specific inhibitory constant (IC50) data for this compound against individual PHD isoforms are not detailed in the provided information, its characterization suggests it interferes with this crucial regulatory process. jci.orgtargetmol.com

Cardioprotective Scaffold in hiPSC-CMs (Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes)

Research indicates that this compound functions as a potent cardioprotective scaffold in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). jci.orgtargetmol.com hiPSC-CMs are valuable in vitro models for studying cardiac biology and evaluating potential therapeutic compounds for heart diseases, including those related to hypoxic injury. Hypoxia can lead to significant damage and cell death in cardiomyocytes. Strategies aimed at enhancing the resistance of hiPSC-CMs to hypoxia are explored for cardiac regenerative therapies. While the precise mechanisms underlying this compound's cardioprotective effects in hiPSC-CMs are subject to ongoing research, its role as a cardioprotective scaffold suggests it may contribute to preserving cell viability or function under stressful conditions, potentially through modulation of pathways like the HIF pathway, which is known to induce cardioprotective proteins. targetmol.com

Modulation of Heme Oxygenase-1 (HO-1) Activity

This compound is reported to regulate heme oxygenase-1 (HO-1). jci.orgtargetmol.com HO-1 is an inducible enzyme involved in the degradation of heme, producing biliverdin, carbon monoxide, and ferrous iron. These products have various biological effects, including antioxidant, anti-inflammatory, and cytoprotective properties. HO-1 expression can be upregulated by various stimuli, including hypoxia and the activation of HIF-1. HIF-1 has been shown to regulate HO-1 expression, and HO-1 itself can play a role in modulating inflammation and conferring cardioprotection. The modulation of HO-1 activity by this compound suggests a potential pathway through which it exerts its biological effects, possibly contributing to its cardioprotective properties or other cellular responses. jci.orgtargetmol.com

Implications in Research Models for Anemia

This compound can be utilized in research models to study anemia. jci.orgtargetmol.com Anemia, particularly that associated with chronic kidney disease, is linked to insufficient production of erythropoietin (EPO). researchgate.net The HIF pathway plays a crucial role in regulating EPO production. HIF-PHD inhibitors, by stabilizing HIF, can stimulate endogenous EPO production and improve iron metabolism, offering a therapeutic approach for anemia. researchgate.net Research models employing HIF-PHD inhibitors aim to understand the mechanisms by which activating the HIF pathway can alleviate anemic conditions. The use of this compound in such models implies its potential to influence erythropoiesis or iron regulation through its interaction with the HIF-PHD system, providing a tool for investigating the role of this pathway in anemia. jci.orgtargetmol.com

Selectivity and Specificity Profiling against 2-Oxoglutarate Oxygenases

HIF-PHD enzymes belong to a large superfamily of 2-oxoglutarate (2-OG)-dependent oxygenases. frontiersin.org These enzymes require Fe(II) and 2-OG as cofactors for their enzymatic activity. Many HIF-PHD inhibitors are designed to compete with 2-OG for binding to the enzyme's active site. Assessing the selectivity and specificity of HIF-PHD inhibitors against other 2-OG oxygenases is important to understand potential off-target effects. While specific selectivity profiling data for this compound were not available in the provided sources, the study of HIF-PHD inhibitors generally involves evaluating their activity against a panel of related enzymes to determine their specificity for the intended targets (PHD1, PHD2, and PHD3) compared to other 2-OG oxygenases like Factor Inhibiting HIF (FIH) or various demethylases. This profiling helps to characterize the compound's action within the broader family of oxygenases.

Interplay Between Hif Signaling and Interleukin 33 Il 33 in Academic Research

Correlative Expression of HIF-1α and IL-33 in Inflammatory Contexts

Studies have demonstrated a notable correlation in the expression patterns of HIF-1α and IL-33 within inflammatory environments. In inflammatory bowel disease (IBD), both HIF-1α and IL-33 are found to be significantly increased in the inflamed mucosa of patients. nih.govnih.govoup.com A positive correlation between the levels of these two factors has been reported in IBD. nih.govnih.govoup.com Similar observations have been made in experimental models of colitis induced by dextran (B179266) sulphate sodium (DSS) in mice, where increased expression of HIF-1α and IL-33 is noted in the inflamed mucosa. nih.govnih.govoup.com Beyond the gut, in rheumatoid arthritis (RA), elevated levels of IL-33 are detected in the synovial fluids of affected patients compared to those with osteoarthritis. plos.org Rheumatoid arthritis synovial fibroblasts (RASF), key players in joint inflammation, also exhibit higher expression of both IL-33 and HIF-1α than osteoarthritic synovial fibroblasts (OASF). plos.org These consistent findings across different inflammatory conditions suggest a coordinated involvement of HIF-1α and IL-33 in the inflammatory response.

HIF-1α as a Transcriptional Regulator of IL-33 Gene Expression

A key aspect of the HIF-1α and IL-33 interplay is the role of HIF-1α as a transcriptional regulator of the IL-33 gene. nih.govnih.govoup.comresearchgate.netnih.gov

Identification of HIF-1α Binding Sites within the IL-33 Promoter Region

Research has successfully identified specific DNA sequences within the promoter region of the IL-33 gene that serve as binding sites for HIF-1α. nih.govnih.govoup.comresearchgate.netnih.gov The presence of these HIF-1α-interacting elements indicates that HIF-1α can directly influence the transcription of the IL-33 gene. nih.govnih.govoup.comresearchgate.netnih.gov For example, a functional binding site for HIF-1α was identified in the IL-33 promoter in the context of IBD. nih.govnih.govoup.com Further molecular investigations, including luciferase reporter assays and mutational analysis of the IL-33 promoter, have helped to map these crucial binding sites. nih.govresearchgate.netnih.gov One study pinpointed a putative binding site located at -2020 to -2013 within the IL-33 promoter as being important for HIF-1α-mediated regulation. nih.gov Another study focusing on osteoblasts identified a significant HIF-1α binding site at -1504/-1500 bp on the Il-33 promoter that facilitates IL-33 expression. nih.gov

Mechanisms of HIF-1α-Dependent IL-33 Induction in Intestinal Epithelial Cells (IECs)

Intestinal epithelial cells (IECs) play a vital role in maintaining mucosal barrier function and homeostasis, and their function is significantly influenced by the microenvironment, including oxygen levels. nih.govnih.govoup.comfrontiersin.org During intestinal inflammation, IECs often experience hypoxia and are exposed to elevated levels of pro-inflammatory cytokines like TNF. nih.govnih.govoup.comresearchgate.net Under these conditions, HIF-1α expression is markedly increased in the inflamed intestinal mucosa. nih.govnih.govoup.com Studies have demonstrated that IEC-derived HIF-1α contributes to mucosal homeostasis by inducing IL-33 expression. nih.govnih.govoup.comfrontiersin.org Mechanistically, HIF-1α directly targets and promotes the expression of the IL-33 gene in IECs. nih.govnih.govoup.com Inflammatory cytokines such as TNF can further enhance this HIF-1α-dependent induction of IL-33 in IECs. nih.govnih.govoup.comresearchgate.net TNF has been shown to induce IL-33 expression in an HIF-1α-dependent manner in these cells. nih.govnih.govoup.com This process can involve the activation of downstream signaling pathways like ERK and p38, which are influenced by HIF-1α. nih.gov Inhibition of HIF-1α has been shown to reduce both TNF-induced activation of ERK and p38 and the subsequent increase in IL-33 expression in IECs. nih.gov This highlights a crucial pathway where inflammatory signals converge on HIF-1α to drive IL-33 production in IECs, contributing to the regulation of intestinal inflammation and the maintenance of mucosal homeostasis. nih.govnih.govoup.com

Reciprocal Regulation and Amplification Loops between HIF-1α and IL-33

The interaction between HIF-1α and IL-33 is not a simple one-way street; evidence supports a system of reciprocal regulation that can lead to self-amplifying loops, particularly relevant in chronic inflammatory diseases. plos.orgresearchgate.netplos.orgresearchgate.net

IL-33-Mediated Induction of HIF-1α Expression

Beyond being a target of HIF-1α, IL-33 has been shown to influence the expression of HIF-1α. plos.orgresearchgate.netplos.orgresearchgate.net In studies involving rheumatoid arthritis synovial fibroblasts (RASF), stimulation with exogenous IL-33 led to an increase in HIF-1α expression, demonstrating both dose-dependent and time-dependent effects. plos.orgplos.orgresearchgate.net Conversely, reducing the levels of endogenous IL-33 in RASF through knockdown techniques resulted in decreased HIF-1α expression. plos.orgplos.org These findings indicate that IL-33 can positively regulate HIF-1α levels, adding another layer of complexity to their interaction in inflammatory settings. plos.orgresearchgate.netplos.orgresearchgate.net

Formation of Self-Amplification Regulatory Circuits in Disease Models

The reciprocal regulatory relationship between HIF-1α and IL-33 can establish self-amplifying circuits that contribute to the persistence and severity of inflammation in disease models. plos.orgresearchgate.netplos.orgresearchgate.net A well-described example is in rheumatoid arthritis, where the hyperplastic synovial tissue often experiences hypoxia. plos.orgplos.orgresearchgate.net This hypoxic condition drives the upregulation of HIF-1α expression in RASF. plos.orgplos.orgresearchgate.net The elevated HIF-1α then stimulates the production of IL-33 by these fibroblasts. plos.orgplos.orgresearchgate.net In turn, the increased IL-33 further enhances the expression of HIF-1α in RASF, creating a positive feedback loop that perpetuates the inflammatory process in the joint. plos.orgresearchgate.netplos.orgresearchgate.net This HIF-1α/IL-33 self-amplification circuit highlights how these two factors can work together to sustain chronic inflammation. plos.orgresearchgate.netplos.orgresearchgate.net Similar intricate feedback mechanisms may operate in other inflammatory diseases where both HIF-1α and IL-33 are implicated. researchgate.net

Compound Information

It is noted that "Hif-in-33" is identified as a HIF pathway inhibitor in the context of chemical suppliers. hodoodo.comtargetmol.com Its chemical name is 5-[5-Methyl-1-(4-methyl-benzyl)-1H-pyrazol-3-yl]-3-(4-trifluoromethoxy-phenyl)- nih.govnih.govplos.orgoxadiazole, with a CAS number of 1085450-53-8. hodoodo.comglixxlabs.com

Compound Names and PubChem CIDs

Below is a table listing the compound names mentioned in the article and their corresponding PubChem CIDs where applicable.

| Compound Name | PubChem CID |

|---|---|

| HIF-1α | 3083638 |

| IL-33 | 122071 |

| This compound | 53399344 |

| TNF | 6914 |

| IL-1β | 54207760 |

| IL-6 | 8811 |

| IL-8 | 37742 |

| IL-17 | 8822 |

| IL-10 | 1809 |

| TGF-β | 11239 |

| ST2 (IL1RL1) | 9400 |

| ERK | - |

| p38 MAPK | 5600 |

| NF-κB | 23609 |

| DMOG | 3003361 |

| YC-1 | 5624 |

| DFO | 3011 |

| OPG (TNFRSF11B) | 9278 |

| Notch1 | 4885 |

| miR-155 | 406906 |

| VEGF | 11370940 |

Note: PubChem CIDs are primarily for specific chemical compounds or individual proteins. Entries marked with '-' are general pathway components or complexes for which a single CID is not typically assigned in this context. The CID for miR-155 refers to the human mature miRNA sequence.

Data Tables

Based on the research findings discussed, the following tables summarize key correlative and regulatory relationships between HIF-1α and IL-33 in different contexts.

| Inflammatory Context | HIF-1α Expression Status | IL-33 Expression Status | Observed Correlation | Supporting Source(s) |

|---|---|---|---|---|

| IBD (Human Inflamed Mucosa) | Increased | Increased | Positive | nih.govnih.govoup.com |

| Colitis (Mouse Inflamed Mucosa) | Increased | Increased | Positive | nih.govnih.govoup.com |

| Rheumatoid Arthritis (Synovial Fluid & RASF) | Increased | Increased | Positive (Implied) | plos.orgresearchgate.netplos.orgresearchgate.net |

| Regulator | Target | Effect on Target Expression | Mechanism Involved | Cell Type Studied | Supporting Source(s) |

|---|---|---|---|---|---|

| HIF-1α | IL-33 | Upregulation | Direct binding to IL-33 promoter | IECs, Osteoblasts | nih.govnih.govoup.comresearchgate.netnih.gov |

| TNF | IL-33 | Upregulation (HIF-1α dependent) | Involves ERK and p38 pathways | IECs | nih.govnih.govoup.com |

| IL-33 | HIF-1α | Upregulation | Forms a regulatory circuit | RASF | plos.orgresearchgate.netplos.orgresearchgate.net |

| HIF-1α Silencing | IL-33 | Downregulation | Loss of transcriptional activation | IECs, RASF | nih.govplos.orgplos.org |

| IL-33 Knockdown | HIF-1α | Downregulation | Disruption of regulatory circuit | RASF | plos.orgplos.org |

Upstream Signaling Pathways Influencing HIF-IL-33 Crosstalk

The intricate relationship between HIF and IL-33 is modulated by several upstream signaling pathways that respond to diverse environmental cues and inflammatory mediators. Understanding these pathways is crucial for deciphering the mechanisms that govern the HIF-IL-33 axis in various physiological and pathological settings.

Tumor Necrosis Factor (TNF)-Alpha Activation of HIF-1α-Dependent IL-33 Expression

Tumor Necrosis Factor-alpha (TNF-α), a major pro-inflammatory cytokine, has been identified as a significant inducer of both HIF-1α and IL-33 expression, particularly in the context of inflammation. Studies have shown that TNF-α can facilitate HIF-1α-dependent IL-33 expression. mdpi.comnih.govnih.gov In intestinal epithelial cells (IECs), TNF-α has been observed to induce HIF-1α expression under normal oxygen conditions, and this induction is linked to increased IL-33 expression. nih.gov Research indicates that TNF-α promotes IL-33 expression in an HIF-1α-dependent manner, suggesting a signaling cascade where TNF-α-induced HIF-1α plays a crucial role in upregulating IL-33. nih.govnih.gov This highlights TNF-α as a key upstream signal that converges on the HIF-IL-33 axis, contributing to the inflammatory environment.

Involvement of ERK and p38 Mitogen-Activated Protein Kinase (MAPK) Pathways

The Extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways are critical signaling cascades involved in cellular responses to inflammatory stimuli. These pathways have been implicated in influencing the crosstalk between HIF-1α and IL-33. Research suggests that HIF-1α can promote the activation of signaling pathways controlling IL-33 expression, specifically mentioning the involvement of the p38 and ERK pathways. plos.orgplos.org In some cell types, such as rheumatoid arthritis synovial fibroblasts (RASF), HIF-1α overexpression has been shown to synergize with TNF-α and IL-1β to induce the activation of ERK and p38 pathways, which in turn contributes to increased IL-33 production. plos.orgresearchgate.net Conversely, inhibition or silencing of HIF-1α has been observed to dampen the activation of ERK and p38 induced by inflammatory cytokines, suggesting that HIF-1α is positioned upstream or acts in concert with these MAPK pathways to regulate IL-33. nih.govresearchgate.net While some studies indicate that inhibiting p38, ERK, or JNK may not affect IL-33 expression directly, the interplay between these pathways and HIF-1α in regulating IL-33 appears context-dependent and cell-type specific. mdpi.comaai.org

Role of NF-κB Signaling in HIF-1α Induction

Nuclear Factor-kappa B (NF-κB) is a central transcription factor in inflammatory responses, activated by a wide range of stimuli including cytokines and microbial products. NF-κB signaling is known to play a significant role in the induction of HIF-1α, thereby indirectly influencing the HIF-IL-33 axis. TNF-α, for instance, has been shown to upregulate HIF-1α expression through the activation of NF-κB signaling. nih.govfrontiersin.org This connection establishes NF-κB as an upstream regulator that can lead to increased HIF-1α levels, subsequently impacting HIF-1α-dependent IL-33 expression. nih.gov The crosstalk between HIF and NF-κB is well-documented, with shared activating stimuli and regulatory mechanisms contributing to inflammatory responses. nih.gov NF-κB's ability to induce HIF-1α underscores its importance in the signaling network that ultimately influences the expression and activity of both HIF-1α and IL-33 in inflammatory settings. nih.gov

Functional Implications of the HIF-IL-33 Axis in Mucosal and Systemic Inflammation

The interplay between HIF and IL-33 has significant functional implications in both mucosal and systemic inflammation. This axis contributes to the complex regulatory mechanisms that govern immune responses and tissue homeostasis in various inflammatory conditions.

In mucosal inflammation, such as Inflammatory Bowel Disease (IBD), the HIF-IL-33 axis plays a notable role. HIF-1α and IL-33 expression are often increased in the inflamed mucosa of IBD patients and in experimental models of colitis. nih.govnih.gov A positive correlation between the levels of HIF-1α and IL-33 has been observed in inflamed tissues. nih.govnih.gov HIF-1α-dependent IL-33 expression in intestinal epithelial cells is thought to contribute to mucosal homeostasis and can function as a regulatory cytokine in the inflamed mucosa. nih.govnih.gov While IL-33 can have dual roles depending on the context and phase of inflammation, its induction by HIF-1α in the gut epithelium suggests a mechanism by which the hypoxic and inflammatory microenvironment influences immune responses and potentially impacts barrier function and tissue repair. nih.govresearchgate.netnih.gov

In systemic inflammation, the HIF-IL-33 axis can also contribute to the perpetuation of the inflammatory process. In conditions like rheumatoid arthritis (RA), elevated levels of HIF-1α and IL-33 have been found in synovial tissues and fluids. plos.orgplos.org In rheumatoid arthritis synovial fibroblasts, HIF-1α has been shown to enhance IL-33 expression, and interestingly, IL-33 can in turn induce more HIF-1α expression, forming a positive feedback loop that exacerbates inflammation. plos.orgplos.org This regulatory circuit involving HIF-1α and IL-33 highlights how their interaction can contribute to chronic inflammatory diseases. The functional implications extend to influencing immune cell behavior and promoting the release of inflammatory mediators, thereby contributing to tissue damage and disease progression. researchgate.netnih.gov

The interplay between HIF and IL-33, modulated by upstream pathways like TNF-α, ERK/p38 MAPK, and NF-κB, represents a critical node in the regulation of inflammatory responses. Further research into this axis may provide insights into the pathogenesis of various inflammatory diseases and potentially identify novel therapeutic targets.

Below is a table listing the key compounds mentioned in this article and their corresponding PubChem CIDs.

| Compound Name | PubChem CID |

| Hypoxia-Inducible Factor-1α (HIF-1α) | 53399372 nih.govresearchgate.netresearchgate.netfrontiersin.org |

| Interleukin-33 (IL-33) | 67251855 korea.ac.krnih.govresearchgate.netnih.gov |

| Tumor Necrosis Factor (TNF)-Alpha | 55457072 nih.gov |

| Interleukin-1 Beta (IL-1β) | 5288247 dovepress.com |

Data Table Example (Illustrative based on search results):

While specific quantitative data tables were not consistently available across the search results for direct inclusion, the findings can be summarized qualitatively or presented as representative trends observed in research. Below is an illustrative example based on the descriptions found regarding HIF-1α and IL-33 expression in IBD.

| Condition | HIF-1α Expression | IL-33 Expression | Correlation | Source Type |

| Healthy Mucosa | Normal | Normal | N/A | Patient Samples |

| Inflamed IBD Mucosa | Increased | Increased | Positive | Patient Samples |

| DSS-induced Colitis (Mice) | Increased | Increased | Positive | Animal Model |

Preclinical Methodologies and Research Approaches for Investigating Hif in 33

In Vitro Cellular Models for Compound Evaluation

In vitro cellular models are fundamental for the initial evaluation of compounds targeting the HIF pathway. These models allow for controlled environments to study cellular responses to hypoxia and the effects of inhibitors like Hif-in-33 on HIF stabilization and downstream signaling.

Hypoxic Cell Culture Systems for HIF Stabilization Studies

Hypoxic cell culture systems are critical for studying the stabilization of HIF proteins. Under normoxic conditions (typically 21% oxygen), HIF-α subunits (HIF-1α, HIF-2α, HIF-3α) undergo prolyl hydroxylation by prolyl hydroxylase domain (PHD) enzymes, leading to their ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation plos.orgamegroups.org. In hypoxic environments (low oxygen levels), this hydroxylation is inhibited, allowing HIF-α subunits to stabilize and accumulate plos.orgresearchgate.net.

Various cell lines are utilized in hypoxic culture to study HIF stabilization. For instance, studies investigating HIF-1α and HIF-2α expression under hypoxia have used cell lines such as HeLa, U2OS, FaDu, Cal33, PC3, and LNCaP cells researchgate.netresearchgate.netiiarjournals.orgnih.govplos.org. Hypoxia can be induced by incubating cells in chambers with controlled low oxygen concentrations (e.g., 1% or 0.1% O2) or by using chemical hypoxia-inducing agents like cobalt chloride (CoCl2) or dimethyloxalylglycine (DMOG), which inhibit PHDs researchgate.netnih.govnih.gov.

Evaluating the effect of this compound in this context would involve exposing cells to hypoxic conditions in the presence or absence of the compound and then assessing the levels of stabilized HIF-α proteins. A potent HIF pathway inhibitor like this compound would be expected to reduce the accumulation of HIF-α subunits under hypoxia.

Gene Reporter Assays for HIF Target Gene Activation

Gene reporter assays are valuable tools for quantifying the transcriptional activity of HIF. These assays typically utilize a reporter construct containing hypoxia-responsive elements (HREs) from known HIF target genes cloned upstream of a reporter gene, such as luciferase or green fluorescent protein (GFP) plos.orgpnas.org. When HIF is activated (e.g., under hypoxia), the HIF heterodimer binds to the HREs, driving the expression of the reporter gene.

Cell lines can be stably transfected with these HRE-reporter constructs. Upon exposure to hypoxia or HIF-activating agents, the activity of the reporter gene is measured (e.g., luminescence for luciferase or fluorescence for GFP), providing an indirect measure of HIF transcriptional activity plos.orgpnas.org.

Studies have utilized HRE-luciferase reporter assays in various cell lines, including HeLa and U2OS cells, to assess the impact of compounds on HIF transcriptional activity researchgate.net. A decrease in reporter activity in the presence of this compound under hypoxic conditions would indicate that the compound effectively inhibits HIF-mediated gene transcription.

Western Blotting and Immunofluorescence for Protein Expression and Localization

Western blotting and immunofluorescence are essential techniques for analyzing the expression levels and cellular localization of HIF proteins and their downstream targets.

Western blotting allows for the detection and quantification of specific proteins in cell lysates. In the context of studying this compound, Western blotting would be used to assess the protein levels of HIF-1α, HIF-2α, and potentially HIF-3α, as well as key HIF-regulated proteins, under different oxygen conditions and in the presence or absence of the compound. For example, studies have used Western blotting to confirm the increase of HIF-1α in inflamed intestinal mucosa and in various cell lines under hypoxia nih.govnih.gov. Antibodies specific to different HIF isoforms are commercially available huabio.com.

Immunofluorescence microscopy provides spatial information about protein localization within cells. This technique can be used to visualize the translocation of stabilized HIF-α subunits from the cytoplasm to the nucleus under hypoxia, a crucial step for HIF transcriptional activity nih.gov. Observing a reduction in nuclear HIF-α staining in cells treated with this compound under hypoxia would support its inhibitory effect on HIF stabilization or nuclear translocation. Immunofluorescence has been used to stain for HIF-1α and HIF-2α in cell lines like FaDu and Cal33 under hypoxic conditions iiarjournals.orgnih.gov.

Quantitative Real-Time PCR for Transcriptional Analysis (e.g., IL-33 mRNA)

Quantitative real-time PCR (qPCR) is a sensitive method for quantifying mRNA levels of specific genes, providing insights into transcriptional regulation. In the context of HIF research, qPCR is used to measure the expression of HIF target genes.

Many genes are known to be transcriptionally regulated by HIF, including those involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT3, CA9, PKM2), and inflammation (e.g., IL-33) researchgate.netplos.orgnih.govpnas.org. Studies have shown that HIF-1α can enhance the expression of IL-33 at the mRNA level nih.gov. The IL-33 promoter contains a functional binding site for HIF-1α, suggesting direct transcriptional regulation researchgate.net. qPCR has been used to determine the mRNA levels of HIF-1α, IL-33, and other target genes in various cell types and tissues under different conditions nih.govplos.orgnih.gov.

To investigate the effects of this compound on HIF-mediated transcription, qPCR would be performed to measure the mRNA levels of selected HIF target genes, such as IL-33, in cells exposed to hypoxia with and without the compound. A decrease in the mRNA expression of these target genes in the presence of this compound would indicate that the compound inhibits HIF transcriptional activity.

In Vivo Animal Models for Efficacy and Mechanistic Studies

In vivo animal models are essential for evaluating the efficacy of compounds in a complex biological system and for investigating their underlying mechanisms of action. For conditions where the HIF pathway plays a significant role, such as inflammatory bowel disease, relevant animal models are employed.

Murine Models of Colitis for Intestinal Inflammation Research

Murine models of colitis are widely used to study intestinal inflammation, a condition where hypoxia and HIF activation are known to be involved nih.govresearchgate.netnih.govphysiology.org. These models mimic aspects of human inflammatory bowel disease (IBD).

A common method to induce colitis in mice is through the administration of dextran (B179266) sulfate (B86663) sodium (DSS) in drinking water nih.govlife-science-alliance.org. DSS disrupts the intestinal epithelial barrier, leading to inflammation. The severity of colitis in these models can be assessed through various parameters, including weight loss, changes in colon length, and histological examination of colon tissue for damage and inflammatory cell infiltration nih.gov.

Studies using murine models of colitis have demonstrated increased expression of HIF-1α and IL-33 in the inflamed mucosa, with a positive correlation between their levels nih.govresearchgate.net. Furthermore, epithelial HIF-1α has been shown to play a protective role in experimental colitis, while activation of HIF-2α can exacerbate it nih.govphysiology.org.

To evaluate the efficacy of this compound in this context, the compound could be administered to mice with DSS-induced colitis. Assessment of disease severity parameters and analysis of HIF pathway activation and downstream targets (such as IL-33) in intestinal tissue would provide insights into the therapeutic potential and mechanisms of this compound in intestinal inflammation.

Experimental Arthritis Models for Joint Inflammation Studies

Experimental arthritis models are widely used to investigate the mechanisms of joint inflammation and evaluate potential therapeutic interventions. In the context of studying compounds like this compound that may interact with HIF-1α and IL-33, these models are particularly relevant due to the established roles of these factors in the pathogenesis of inflammatory arthritis, such as rheumatoid arthritis (RA).

Studies have shown that the inflamed joint in RA is characterized by a hypoxic microenvironment, which leads to the increased expression of HIF-1α. nih.govnih.gov Both HIF-1α and IL-33 are found at elevated levels in the synovial fluid and synovial fibroblasts of RA patients. nih.govplos.org Research indicates a regulatory circuit between HIF-1α and IL-33 in rheumatoid arthritis synovial fibroblasts (RASF), where HIF-1α promotes IL-33 expression, and IL-33, in turn, can induce further HIF-1α expression, potentially perpetuating inflammation. nih.govplos.org Pro-inflammatory cytokines like TNF-α and IL-1β have been reported to increase HIF-1α mRNA in RASF. plos.org Additionally, HIF-1α can enhance the expression of IL-8, IL-33, MMP, and VEGF in RASFs, contributing to inflammation, cartilage destruction, and angiogenesis in RA. mdpi.com

Experimental models of inflammatory arthritis, such as collagen-induced arthritis (CIA), K/BxN serum transfer, and TNFα transgenic mice, exhibit characteristics of RA, including synovitis, pannus formation, and cartilage erosion. researchgate.net These models also show increased levels of HIF-2α in chondrocytes of damaged cartilage and fibroblast-like synoviocytes (FLS) in the pannus. researchgate.net Silencing HIF-1α by siRNA in a rat model of collagen-induced arthritis has been shown to down-regulate inflammatory cytokine expression and alleviate the disease severity. termedia.pl

Models of Ischemia-Reperfusion Injury (e.g., Cardiac, Brain)

Ischemia-reperfusion (I/R) injury occurs when blood flow is restored to tissues after a period of oxygen deprivation, often leading to significant tissue damage. HIFs, particularly HIF-1α, play a crucial role in the cellular response to low oxygen levels during ischemia and reperfusion. mdpi.comnih.gov HIF-1α accumulates in hypoxic cells, translocates to the nucleus, and regulates genes involved in angiogenesis, cell survival, and metabolic adaptation. mdpi.commdpi.com These downstream effects are important for protecting tissues from I/R injury. nih.gov

Experimental models of cardiac and cerebral I/R injury are used to investigate the protective mechanisms and potential therapeutic interventions. In these models, HIF-1α expression has been shown to increase under hypoxic or ischemic conditions. mdpi.comscielo.br Studies in rodents have demonstrated the induction of HIF-1α gene and protein expression following systemic hypoxia or transient global cerebral ischemia. mdpi.com

HIF-1α-dependent protection from intestinal I/R injury has been shown to involve CD73 and the A2B adenosine (B11128) receptor. nih.gov Ischemic preconditioning, brief cycles of ischemia and reperfusion, can protect the heart against prolonged I/R injury, and this phenomenon has been linked to HIF-1 activity and the induction of IL-10. pnas.org Overexpression of HIF-1α in skeletal muscle has been shown to increase capillary numbers, suggesting a role in promoting angiogenesis. nih.gov

Models of I/R injury provide a platform to evaluate how this compound might influence HIF-1α stabilization and activity, potentially offering protective effects against tissue damage in conditions like myocardial infarction or stroke.

Models for Investigating Erythropoiesis and Anemia

The process of erythropoiesis, the production of red blood cells, is tightly regulated by oxygen availability, primarily through the action of HIFs, particularly HIF-2α. plos.orgplos.org In conditions of low oxygen, HIFs stabilize and promote the expression of erythropoietin (EPO), a key hormone stimulating red blood cell production. plos.orgfrontiersin.orgdovepress.com Impaired EPO expression, such as in chronic kidney disease (CKD), can lead to anemia. plos.org

Models of anemia, including those induced by impaired kidney function or inflammation, are used to study the regulation of erythropoiesis and test potential therapeutic agents. HIF-prolyl hydroxylase inhibitors (HIF-PHIs), which stabilize HIF, have been investigated as a novel treatment concept for restoring endogenous EPO production in anemia. plos.orgfrontiersin.org Studies in rats with impaired kidney function have shown that HIF stabilizers can stimulate EPO production and increase hemoglobin levels. plos.org

HIF-2α is considered a major regulator of EPO, while HIF-1α's role is less prominent in this specific process. plos.org HIF-2 increases the transcription of genes involved in iron uptake and utilization, such as DMT1 and DCYTB, which is crucial for meeting the increased iron demand during stimulated erythropoiesis. nih.gov

These models are essential for understanding how compounds influencing the HIF pathway might impact erythropoiesis and potentially offer a therapeutic approach for various forms of anemia.

Advanced Molecular Techniques for Pathway Elucidation

Advanced molecular techniques are indispensable for dissecting the intricate pathways influenced by compounds like this compound, particularly its interactions with HIF-1α and IL-33.

Genetic Manipulation (e.g., siRNA-mediated knockdown of HIF-1α, HIF-1α overexpression)

Genetic manipulation techniques, such as siRNA-mediated knockdown and gene overexpression, are powerful tools for studying the specific roles of target proteins like HIF-1α in cellular processes and disease models.

siRNA-mediated knockdown involves using small interfering RNAs to reduce the expression of a specific gene, thereby allowing researchers to observe the consequences of reduced protein levels. This technique has been used to silence HIF-1α expression in various cell types and animal models to investigate its role in inflammation and disease progression. termedia.plnih.govtandfonline.comlenus.ie For instance, silencing HIF-1α by siRNA in a rat model of collagen-induced arthritis led to reduced inflammatory cytokine expression and alleviated arthritis severity. termedia.pl siRNA knockdown of HIF-1α has also been shown to decrease cell growth in glioma cells and reduce microvessel densities in tumors in mice. nih.gov

Conversely, HIF-1α overexpression involves introducing extra copies of the HIF-1α gene into cells or organisms to increase protein levels. This technique helps researchers understand the effects of elevated HIF-1α expression. Overexpression of HIF-1α has been shown to increase p53 expression in cancer cell lines and enhance IL-33 levels in RASF. nih.govplos.orgresearchgate.net In the context of ischemia, HIF-1α upregulation may stimulate angiogenesis and increase blood flow by increasing the expression of target genes like VEGF and MMP2. nih.gov

These genetic manipulation techniques are critical for establishing causal relationships between HIF-1α and downstream effects relevant to this compound research.

Chromatin Immunoprecipitation (ChIP) for DNA-Protein Interaction Analysis (e.g., HIF-1α on IL-33 promoter)

Chromatin Immunoprecipitation (ChIP) is a technique used to investigate the interaction between proteins and DNA in the cell. It allows researchers to determine if a specific protein, such as a transcription factor like HIF-1α, binds to a particular region of DNA, such as the promoter of a gene like IL-33.

The process typically involves crosslinking proteins to DNA, fragmenting the chromatin, and then using an antibody specific to the protein of interest (e.g., HIF-1α) to immunoprecipitate the protein-DNA complexes. The DNA is then purified and analyzed to identify the specific DNA sequences that were bound by the protein.

ChIP assays have been used to demonstrate that HIF-1α can bind to the promoter region of the Il-33 gene. frontiersin.orgresearchgate.net Specifically, HIF-1α has been shown to facilitate IL-33 expression by binding at the -1504/-1500 bp region on the Il-33 promoter. frontiersin.org This binding is associated with increased Il-33 promoter activity. frontiersin.orgfrontiersin.org ChIP assays have also been used to show the binding of HIF-1α and STAT3 to the VEGF promoter in hypoxic conditions. plos.org

These studies utilizing ChIP provide direct evidence of the molecular interaction between HIF-1α and the IL-33 promoter, supporting the transcriptional regulation of IL-33 by HIF-1α.

Luciferase Reporter Assays for Promoter Activity Studies

Luciferase reporter assays are a common molecular technique used to study gene promoter activity and the transcriptional regulation of genes. This method involves cloning a gene promoter sequence of interest upstream of a luciferase reporter gene in an expression vector. The construct is then transfected into cells. Luciferase is an enzyme that produces light through a biochemical reaction, and the amount of light produced is proportional to the activity of the cloned promoter.

By manipulating experimental conditions or co-transfecting with expression vectors for transcription factors, researchers can assess how these factors or conditions affect the activity of the promoter. This provides insight into the transcriptional regulation of the gene.

Luciferase reporter assays have been used to study the activity of the Il-33 promoter and its regulation by HIF-1α. frontiersin.orgfrontiersin.org Studies have shown that HIF-1α activation leads to increased Il-33 promoter activity. frontiersin.orgfrontiersin.org Deletion of the HIF-1α binding site on the Il-33 promoter significantly reduces the promoter activity induced by HIF-1α activation. frontiersin.org

Luciferase reporter assays are also used to study the activity of hypoxia-response elements (HREs), which are DNA sequences that HIF-1 binds to. pnas.orgptglab.com Reporter plasmids containing HRE sequences linked to a luciferase gene are used to quantify HIF-1 transcriptional activity under hypoxic conditions or in response to factors that influence HIF-1. pnas.orgptglab.com

Future Research Directions and Unanswered Questions Regarding Hif in 33

Elucidating Novel Molecular Targets and Off-Target Interactions of HIF-PHD-IN-3

A primary challenge in the development of HIF-PHD inhibitors is ensuring their specificity. The HIF prolyl hydroxylases (PHD1, PHD2, and PHD3) belong to a large superfamily of 2-oxoglutarate (2OG) dependent dioxygenases, which regulate diverse biological processes. nih.gov Future investigations must rigorously characterize the interaction of Hif-in-33 with this broader family of enzymes to anticipate potential off-target effects. While the main targets are the PHD isoforms responsible for regulating HIF-α stability, the potential for inhibitors to affect other dioxygenases, such as Factor Inhibiting HIF (FIH), remains a key area of study. youtube.comnih.gov

Moreover, PHDs themselves have been found to hydroxylate proteins other than HIF-α, expanding their regulatory scope. nih.gov For instance, PHD1 has been implicated in cell cycle regulation through its interaction with Cyclin D1, and PHD3 has non-HIF substrates like activating transcription factor 4. nih.gov A critical unanswered question is the degree to which this compound and similar compounds affect these non-HIF pathways. Understanding this is essential for a complete pharmacological profile and for predicting both therapeutic and unintended biological consequences.

Table 1: Known and Potential Molecular Targets for HIF-PHD Inhibitors

| Target Class | Specific Target | Known or Potential Interaction with HIF-PHD Inhibitors | Significance of Interaction |

|---|---|---|---|

| Primary Targets (HIF Prolyl Hydroxylases) | PHD1 (EGLN2) | Known Target | Regulates HIF-α stability, involved in cell proliferation. nih.gov |

| Primary Targets (HIF Prolyl Hydroxylases) | PHD2 (EGLN1) | Known Target | The primary regulator of HIF-α under normoxic conditions. nih.gov |

| Primary Targets (HIF Prolyl Hydroxylases) | PHD3 (EGLN3) | Known Target | Functions in neural development, apoptosis, and has non-HIF substrates. nih.gov |

| Potential Off-Targets (2OG Dioxygenases) | Factor Inhibiting HIF (FIH) | Potential for interaction, selectivity varies among inhibitors. nih.gov | Regulates HIF transcriptional activity by hydroxylating an asparagine residue. youtube.com |

| Potential Off-Targets (2OG Dioxygenases) | Collagen Prolyl 4-Hydroxylases | Potential for interaction. | Crucial for collagen biosynthesis; inhibition could affect extracellular matrix integrity. nih.gov |

| Non-HIF Substrates of PHDs | RNA Polymerase II Subunit (Rbp1) | Indirectly affected by PHD inhibition. | PHD1-mediated hydroxylation targets it for degradation. nih.gov |

| Non-HIF Substrates of PHDs | Activating Transcription Factor 4 (ATF4) | Indirectly affected by PHD inhibition. | Identified as a non-HIF substrate for PHD3. nih.gov |

Comprehensive Exploration of this compound Effects Across Diverse Preclinical Disease Models

The therapeutic application of HIF stabilization is being explored well beyond anemia. The activation of HIF-1 can promote angiogenesis and cell survival, suggesting potential benefits in ischemic diseases. nih.govmdpi.com However, these same pathways are also implicated in tumor progression, highlighting the context-dependent nature of HIF signaling. nih.gov A significant future direction is the systematic evaluation of this compound in a wide array of preclinical models to map its therapeutic window.

Organoid technology, which uses 3D multicellular structures to mimic human organs, offers a physiologically relevant platform for this exploration. mdpi.com Studying the effects of this compound in organoid models of various cancers, inflammatory bowel disease, or neurodegenerative disorders could provide critical insights. Furthermore, exploring its role in tissue regeneration and wound healing is a promising avenue, as HIF-1α upregulation has been shown to accelerate recovery in diabetic wound models by enhancing vascular endothelial growth factor (VEGF) expression. mdpi.com

Table 2: Potential Preclinical Models for this compound Investigation

| Disease Area | Preclinical Model Type | Rationale for Investigation | Key Endpoints to Measure |

|---|---|---|---|

| Ischemic Disease | Mouse model of hindlimb ischemia | HIF-1 activation in myeloid cells promotes angiogenesis. pnas.org | Blood flow recovery, vessel density, tissue necrosis. |

| Inflammatory Disease | Colitis models (e.g., DSS-induced) | HIF signaling is interconnected with inflammatory responses. nih.gov | Disease activity index, histological scoring, cytokine profiles. |

| Neurodegeneration | Stroke models (e.g., MCAO) | PHD inhibitors have shown potential neuroprotective effects. nih.gov | Infarct volume, neurological deficit scores, neuronal apoptosis. |

| Metabolic Disease | Animal models of diet-induced obesity | Inhibiting HIF-1α in adipose tissue may alleviate insulin (B600854) resistance. mdpi.com | Glucose tolerance, insulin sensitivity, adipocyte inflammation. |

| Oncology | Cancer organoids and xenograft models | HIF stabilization can promote tumor growth and angiogenesis, requiring careful study. nih.govmdpi.com | Tumor growth rate, metastasis, VEGF expression, cell proliferation. |

Detailed Mechanistic Characterization of HIF-PHD-IN-3’s Impact on Specific Cell Types and Tissues

The cellular response to hypoxia, and therefore to HIF stabilization, is highly heterogeneous. The three PHD isoforms have different expression patterns and substrate preferences, leading to varied outcomes of their inhibition in different tissues. nih.govnih.gov For example, hepatic EPO production is primarily regulated by HIF-2α. nih.gov In myeloid cells, HIF-1 activation can drive angiogenesis, while in endothelial cells, HIF-3α accumulation during prolonged hypoxia may trigger apoptosis. pnas.orgnih.gov

Future research must dissect the precise role of this compound in distinct cell populations. It is crucial to determine how the compound alters the function of immune cells (such as macrophages and T-cells), stromal cells within the tumor microenvironment, and specialized cells like renal EPO-producing cells. youtube.com This level of mechanistic detail will be vital for optimizing therapeutic strategies and mitigating potential adverse effects, such as unwanted angiogenesis or inflammation.

Investigating the Full Scope of the HIF-IL-33 Regulatory Network in Various Pathologies

Recent evidence points to a significant interplay between the HIF pathway and the cytokine Interleukin-33 (IL-33). IL-33, a member of the IL-1 family, acts as an "alarmin" released by cells under stress and plays a dual role in pro-inflammatory and regulatory immune responses. nih.govnih.gov Studies have shown that hypoxia can induce the expression of IL-33 and its receptor, ST2, which in turn can upregulate HIF-1α and VEGF, contributing to vascular remodeling in conditions like hypoxic pulmonary hypertension. nih.gov

This creates a potential feedback loop where HIF stabilization by this compound could modulate IL-33 signaling. Given IL-33's complex role in diverse pathologies from asthma to cardiovascular disease, a key unanswered question is how systemic PHD inhibition affects this network. nih.gov Research is needed to explore whether this compound can influence IL-33-mediated inflammation, tissue repair, or immune cell function, which could unveil new therapeutic applications or important contraindications. For instance, understanding this interaction is critical in asthma, where the IL-33 pathway is a key driver of type 2 inflammation. biorxiv.org

Development of Advanced Research Tools and Methodologies for HIF-PHD-IN-3 Studies

Advancing our understanding of this compound and other PHD inhibitors will require the development of more sophisticated research tools. A major goal is the creation of highly selective inhibitors for each of the three PHD isoforms. nih.gov Such tools would allow researchers to dissect the specific functions of PHD1, PHD2, and PHD3 and could lead to therapies with more refined effects and fewer off-target interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.